4-(5-Bromothiophen-2-yl)but-3-en-2-one
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Overview
Description
4-(5-Bromothiophen-2-yl)but-3-en-2-one is a chemical compound with the molecular formula C8H7BrOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. The presence of a bromine atom and a butenone group in its structure makes it a versatile compound in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)but-3-en-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the butenone group. One common method involves the reaction of 5-bromothiophene-2-carboxaldehyde with an appropriate reagent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with similar reactivity.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A compound used in the synthesis of polymer semiconductors.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: A derivative used in organic electronics.
Uniqueness
4-(5-Bromothiophen-2-yl)but-3-en-2-one is unique due to its specific structure, which combines a brominated thiophene ring with a butenone group.
Properties
Molecular Formula |
C8H7BrOS |
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Molecular Weight |
231.11 g/mol |
IUPAC Name |
(E)-4-(5-bromothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+ |
InChI Key |
FUYVFYKFFOPLKB-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(S1)Br |
Canonical SMILES |
CC(=O)C=CC1=CC=C(S1)Br |
Origin of Product |
United States |
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